2,4,4',5-Tetrachlorodiphenyl ether
Overview
Description
2,4,4',5-Tetrachlorodiphenyl ether (TCDE) is an organochlorine compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is odorless and non-flammable. TCDE is a member of the polychlorinated diphenyl ether (PCDE) family, which is a group of compounds that have been studied extensively in the scientific community due to their potential environmental and health impacts.
Scientific Research Applications
Environmental Degradation and Toxicology
Research on the aquatic degradation of triclosan, a compound structurally related to 2,4,4',5-Tetrachlorodiphenyl ether, has identified significant pathways through which chlorophenols are formed in the presence of free chlorine. These studies reveal the transformation of triclosan into toxic chlorophenols, highlighting the environmental fate of chlorinated diphenyl ethers and their potential impacts on water quality (Canosa et al., 2005).
Material Science and Polymer Chemistry
The synthesis of locally and densely sulfonated poly(ether sulfone)s for proton exchange membrane applications in fuel cells is a noteworthy application. This research demonstrates the utility of sulfonated diphenyl ethers in creating high-performance materials for energy applications, showcasing the versatility of chlorinated diphenyl ethers in material science (Matsumoto, Higashihara, & Ueda, 2009).
Analytical Chemistry and Environmental Monitoring
Studies on the identification of hydroxylated metabolites in rats exposed to brominated diphenyl ethers, similar in structure to this compound, provide insights into the metabolic pathways and potential toxic effects of these compounds. Such research is vital for understanding the environmental and health implications of exposure to chlorinated and brominated diphenyl ethers (Marsh et al., 2006).
Catalysis and Organic Synthesis
The palladium-catalyzed reduction of heteroaromatic naphthyl ethers reveals structural effects on reactivity, offering perspectives on the manipulation of diphenyl ethers for various synthetic applications. This work highlights the role of diphenyl ethers in facilitating organic transformations, further underscoring their importance in chemical synthesis (Frija et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as polybrominated diphenyl ethers (pbdes) have been shown to have endocrine-disrupting effects, perturbing the homeostasis of sex hormones .
Mode of Action
It’s important to note that similar compounds, such as pbdes, have been shown to disrupt endocrine function .
Biochemical Pathways
Studies on similar compounds, such as 2,2′,4,4′-tetrabromodiphenyl ether (bde-47), suggest that they can disrupt eye and bone development in zebrafish larvae .
Result of Action
For example, BDE-47, a prevalent environmental pollutant, has been demonstrated to be a serious toxicant in both humans and animals .
Biochemical Analysis
Biochemical Properties
2,4,4’,5-Tetrachlorodiphenyl ether plays a role in various biochemical reactions, particularly those involving chlorinated organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound can also bind to proteins and other biomolecules, affecting their function and stability. These interactions can lead to the formation of reactive intermediates that may cause cellular damage .
Cellular Effects
2,4,4’,5-Tetrachlorodiphenyl ether has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can disrupt the normal function of endocrine cells, leading to altered hormone levels and signaling pathways. Additionally, it can affect the expression of genes involved in detoxification and stress responses .
Molecular Mechanism
At the molecular level, 2,4,4’,5-Tetrachlorodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of toxic intermediates and oxidative stress. The compound can also interact with nuclear receptors, altering gene expression and affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4’,5-Tetrachlorodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of potentially more toxic byproducts. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4,4’,5-Tetrachlorodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of this compound have been associated with liver toxicity, endocrine disruption, and reproductive effects in animal studies .
Metabolic Pathways
2,4,4’,5-Tetrachlorodiphenyl ether is involved in several metabolic pathways, primarily those related to the detoxification of xenobiotics. It is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can be further processed and excreted from the body. The compound can also affect metabolic flux and metabolite levels, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, 2,4,4’,5-Tetrachlorodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins and be carried to different cellular compartments. The compound can also accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 2,4,4’,5-Tetrachlorodiphenyl ether can influence its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification and protein folding .
Properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJXWNARBQHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210242 | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61328-45-8 | |
Record name | 2,4,4′,5-Tetrachlorodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61328-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4',5-TETRACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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